![molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8](/img/structure/B1245854.png)
Gitaloxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gitaloxin is a cardenolide glycoside that is gitoxin in which the 16beta-hydroxy group has been formylated. It has a role as a metabolite. It derives from a gitoxin.
Wissenschaftliche Forschungsanwendungen
Cardiac Glycoside Research
Gitaloxin, as a cardiac glycoside, has been a subject of study for its potential therapeutic applications, especially in cardiac care. It has been compared with other digitalis glycosides like digoxin and digitoxin for its efficacy and safety in treating various cardiac conditions. For instance, Batterman et al. (1951) and Batterman et al. (1952) investigated gitalin, a derivative of gitaloxin, for treating congestive heart failure, demonstrating its potential therapeutic benefits and unique pharmacological properties (Batterman, Degraff, Gutner, Rose, & Lhowe, 1951); (Batterman, Degraff, & Rose, 1952).
High Altitude Prophylaxis
Research by Fischer (1941) highlighted gitalin's efficacy in protecting against severe acute anoxemia caused by high altitudes. This prophylactic effect underscores gitaloxin's potential in environments or situations where oxygen levels are significantly reduced (Fischer, 1941).
Pharmacological Studies
Studies on the pharmacological effects of gitaloxin include its interaction with Na, K-ATPase, a crucial enzyme in cardiac function. Pover and Godfraind (1982) explored the inhibitory effects of gitaloxin and its derivatives on this enzyme, providing insights into its potential mechanism of action and toxicity (Pover & Godfraind, 1982).
Clinical Efficacy in Specific Populations
Gitalin, closely related to gitaloxin, was studied by Harris and Del Giacco (1956) for its effectiveness in treating congestive heart failure in elderly patients. Their research indicated that gitalin was generally well-tolerated and effective in this demographic (Harris & Del Giacco, 1956).
Comparative Studies with Other Glycosides
Gitaloxin has been compared to other cardiac glycosides to evaluate its therapeutic and toxic indexes. Bryfogle et al. (1957) conducted such a study, providing valuable comparative data on the therapeutic-toxic ratios of gitaloxin and other digitalis preparations (Bryfogle, Santilli, Saltzman, & Bellet, 1957).
Eigenschaften
CAS-Nummer |
3261-53-8 |
---|---|
Produktname |
Gitaloxin |
Molekularformel |
C42H64O15 |
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
GZZJHPZDXZCDDA-MBJUQXSJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Andere CAS-Nummern |
3261-53-8 |
Synonyme |
16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.